Evidence 1: Regioselective N2-Benzylation Outcome — 2-Benzyl-4-bromo-2H-indazole (95% 2-N Isomer) vs. 1-Benzyl-4-bromo-1H-indazole
In the patent-described synthesis of 2-benzyl-4-bromo-2H-indazole, 4-bromoindazole is alkylated with benzyl bromide (1.5 equivalents) in DMF at 50 °C for 25 hours, yielding a 15:1 ratio of the 2-N-benzyl (desired) to 1-N-benzyl (undesired) regioisomers as determined by HPLC [1]. This represents ~94% selectivity for the N2 regioisomer. In contrast, under strong basic conditions (K₂CO₃/DMF), indazole benzylation typically produces N1:N2 mixtures near 1:1 to 2:1, making the 15:1 outcome a meaningful synthetic selectivity advantage [2].
| Evidence Dimension | Regioselectivity of N-benzylation (2-N:1-N ratio) |
|---|---|
| Target Compound Data | 15:1 (2-N-benzyl : 1-N-benzyl); ~94% N2 selectivity |
| Comparator Or Baseline | 1-Benzyl-4-bromo-1H-indazole (undesired regioisomer) formed as <7% impurity; typical unoptimized benzylation N2:N1 ratio ~1:1 to ~2:1 |
| Quantified Difference | N2 selectivity improved from ~50–67% (baseline) to ~94% (target compound synthesis conditions) |
| Conditions | 4-Bromoindazole + benzyl bromide (1.5 eq.), DMF, 50 °C, 25 h; HPLC monitoring |
Why This Matters
For medicinal chemistry programs developing kinase inhibitors (e.g., BUB1, PLK4, Aurora kinases) where the N2-benzyl-2H-indazole scaffold is the pharmacologically active regioisomer, procuring the 2-N-benzyl compound with verified regioisomeric purity avoids cross-contamination by the inactive 1-N-benzyl isomer that could confound SAR conclusions.
- [1] US Patent US08519186B2. Synthesis Example 2: 4-Bromoindazole (17.4 g, 0.088 mol), benzyl bromide (22.7 g, 0.132 mol), DMF (35 mL), 50 °C, 25 h. HPLC: 15:1 ratio of 2-N and 1-N isomers. View Source
- [2] Regioisomeric N-alkylation of some indazoles. OUCI (Open Ukrainian Citation Index). Reports typical N1:N2 benzylation ratios under basic (K₂CO₃/DMF) conditions. View Source
